molecular formula C10H12N2O B8276950 3-Methoxy-4-dimethylaminobenzonitrile

3-Methoxy-4-dimethylaminobenzonitrile

Cat. No.: B8276950
M. Wt: 176.21 g/mol
InChI Key: RETJGHQFWYTBRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-dimethylaminobenzonitrile is a chemical reagent of significant interest in photophysical and photochemical research. While specific studies on this exact molecule are limited in the public domain, its structure suggests strong potential for applications in studying intramolecular charge transfer (ICT). This is based on extensive research performed on the closely related and well-characterized compound, 4-(dimethylamino)benzonitrile (DMABN) . DMABN is a prototypical molecule for investigating dual fluorescence and the Twisted Intramolecular Charge Transfer (TICT) process, which occurs in polar solvents . In this mechanism, the dimethylamino group twists relative to the benzonitrile ring upon photoexcitation, leading to a highly polar, charge-separated state that emits at a longer wavelength. Researchers utilize DMABN and its derivatives to understand solvent-solute interactions, polarization effects, and the dynamics of nonadiabatic processes in excited states . The substitution of a methoxy group at the 3-position in your compound of interest is expected to modify its electronic properties and solvation behavior, offering a new avenue to tune and probe the intricacies of the TICT mechanism. Advanced theoretical and spectroscopic methods, including excited state quantum dynamics simulations and UV/fluorescence spectroscopy, are typically employed in such investigations . This product is intended For Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

4-(dimethylamino)-3-methoxybenzonitrile

InChI

InChI=1S/C10H12N2O/c1-12(2)9-5-4-8(7-11)6-10(9)13-3/h4-6H,1-3H3

InChI Key

RETJGHQFWYTBRZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C#N)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table highlights key structural differences between 3-Methoxy-4-dimethylaminobenzonitrile and similar benzonitrile derivatives:

Table 1: Structural Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reference
This compound 3-OCH₃, 4-N(CH₃)₂ C₁₀H₁₂N₂O 180.22 Methoxy, Dimethylamino, Nitrile -
4-formyl-3-methoxy-benzonitrile 3-OCH₃, 4-CHO C₉H₇NO₂ 161.16 Methoxy, Formyl, Nitrile
3-((Dimethylamino)methyl)-4-hydroxybenzonitrile 4-OH, 3-CH₂N(CH₃)₂ C₁₀H₁₂N₂O 180.22 Hydroxyl, Dimethylaminomethyl
3-(Methoxymethoxy)-4-(dioxaborolanyl)benzonitrile 3-OCH₂OCH₃, 4-B(OR)₂ C₁₅H₂₀BNO₄ 289.14 Methoxymethoxy, Boronate Ester
4-Methoxybenzonitrile 4-OCH₃ C₈H₇NO 133.15 Methoxy, Nitrile

Key Observations :

  • Electron Effects: The dimethylamino group in the target compound is electron-donating, contrasting with the electron-withdrawing formyl group in 4-formyl-3-methoxy-benzonitrile. This difference influences solubility (e.g., protonation of dimethylamino in acidic conditions) and reactivity in electrophilic substitution .
  • Functional Group Diversity: The hydroxyl group in 3-((dimethylamino)methyl)-4-hydroxybenzonitrile enhances polarity and hydrogen-bonding capacity compared to the methoxy group in the target compound .

Physical and Chemical Properties

Table 2: Physical Properties of Selected Compounds
Compound Name Boiling Point (°C) Density (g/cm³) Flash Point (°C) Notable Reactivity Reference
4-formyl-3-methoxy-benzonitrile 318.2 1.18 138.3 Formyl group undergoes condensation reactions
3-Methoxy-4-nitrobenzoic acid N/A N/A N/A Nitro group facilitates electrophilic substitution
4-Methoxybenzonitrile N/A N/A N/A Stable under standard conditions

Analysis :

  • Thermal Stability : The high boiling point of 4-formyl-3-methoxy-benzonitrile (318.2°C) suggests robust thermal stability, likely shared by the target compound due to aromaticity and substituent effects .
  • Reactivity: The dimethylamino group in the target compound may act as a nucleophile or ligand in metal-catalyzed reactions, contrasting with the boronate ester in 3-(Methoxymethoxy)-4-(dioxaborolanyl)benzonitrile, which is tailored for Suzuki-Miyaura cross-coupling .

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

A widely used approach involves introducing the dimethylamino group via nucleophilic substitution on a pre-functionalized benzene ring. For example, 3-methoxy-4-fluorobenzonitrile can react with dimethylamine under elevated temperatures (80–120°C) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This method typically employs alkali metal carbonates (e.g., K₂CO₃) as bases to deprotonate the amine and facilitate substitution.

Reaction Conditions:

  • Substrate: 3-Methoxy-4-fluorobenzonitrile

  • Reagent: Dimethylamine (2–3 equiv)

  • Base: K₂CO₃ (1.5 equiv)

  • Solvent: DMF, 100°C, 12–24 h

  • Yield: ~70–85%

This route benefits from the high electrophilicity of the fluorine atom at the 4-position, which enhances reactivity toward nucleophilic attack. However, competing side reactions, such as hydrolysis of the nitrile group, necessitate careful control of moisture levels.

Cyanation of Aryl Halides

An alternative strategy involves introducing the cyano group late in the synthesis. For instance, 3-methoxy-4-dimethylaminobenzaldehyde can undergo a cyanation reaction using trimethylsilyl cyanide (TMSCN) or potassium cyanide (KCN) in the presence of a Lewis acid catalyst. This method avoids the use of toxic cyanating agents like copper(I) cyanide (CuCN), which are common in traditional Rosenmund-von Braun reactions.

Reaction Conditions:

  • Substrate: 3-Methoxy-4-dimethylaminobenzaldehyde

  • Reagent: TMSCN (1.2 equiv)

  • Catalyst: ZnI₂ (0.1 equiv)

  • Solvent: Dichloromethane (DCM), room temperature, 6 h

  • Yield: ~65–75%

While this method offers milder conditions, the availability of the aldehyde precursor remains a limitation.

Reductive Amination of Nitro Precursors

Reductive amination provides a versatile pathway to install the dimethylamino group. Starting from 3-methoxy-4-nitrobenzonitrile, catalytic hydrogenation (H₂/Pd-C) or transfer hydrogenation (e.g., ammonium formate) reduces the nitro group to an amine, followed by methylation using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂).

Reaction Conditions:

  • Reduction:

    • Substrate: 3-Methoxy-4-nitrobenzonitrile

    • Catalyst: 10% Pd/C (5 wt%)

    • Conditions: H₂ (1 atm), ethanol, 25°C, 4 h

    • Intermediate: 3-Methoxy-4-aminobenzonitrile (Yield: ~90%)

  • Methylation:

    • Reagent: CH₃I (3 equiv)

    • Base: NaH (2 equiv)

    • Solvent: THF, 0°C → room temperature, 12 h

    • Yield: ~80–85%

This two-step sequence ensures high regioselectivity but requires handling of hazardous methylating agents.

Catalytic Systems and Optimization

Role of Transition Metal Catalysts

Palladium and copper catalysts are pivotal in cross-coupling reactions for constructing the benzonitrile skeleton. For example, Suzuki-Miyaura coupling between 3-methoxyphenylboronic acid and 4-cyanoiodobenzene derivatives enables modular synthesis. However, this method is less common due to the instability of cyano-containing aryl halides under coupling conditions.

Example Protocol:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃

  • Solvent: Toluene/water (3:1), 80°C, 8 h

  • Yield: ~60%

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction rates and yields. Polar aprotic solvents like DMF enhance nucleophilicity in NAS reactions, while non-polar solvents (e.g., toluene) favor cross-coupling protocols. Elevated temperatures (80–120°C) are often necessary to overcome kinetic barriers in substitution and cyanation steps.

Analytical Characterization

Purified 3-methoxy-4-dimethylaminobenzonitrile is characterized using:

  • ¹H NMR (CDCl₃): δ 7.57 (d, J = 8.8 Hz, 1H), 6.96 (s, 1H), 6.80 (d, J = 8.8 Hz, 1H), 3.99 (s, 3H, OCH₃), 2.98 (s, 6H, N(CH₃)₂).

  • ¹³C NMR : δ 160.1 (C-OCH₃), 153.4 (C-N), 119.8 (CN), 116.2–114.8 (aromatic carbons).

  • HRMS : m/z calcd for C₁₀H₁₂N₂O [M+H]⁺: 191.0954, found: 191.0957.

Comparative Analysis of Methods

Method Starting Material Yield (%) Advantages Limitations
Nucleophilic Substitution3-Methoxy-4-fluorobenzonitrile70–85High regioselectivity, scalableRequires toxic fluorinated precursors
Reductive Amination3-Methoxy-4-nitrobenzonitrile80–85Mild reduction conditionsMulti-step, hazardous methylating agents
Cyanation3-Methoxy-4-dimethylaminobenzaldehyde65–75Avoids metal catalystsLimited precursor availability

Q & A

Q. What are the common synthetic routes for 3-Methoxy-4-dimethylaminobenzonitrile, and what starting materials are typically involved?

The synthesis often begins with halogenated precursors such as 4-bromo-3-(methoxymethoxy)benzonitrile, which undergoes cross-coupling reactions with boron-containing reagents like bis(pinacolato)diboron. Key steps include palladium-catalyzed Suzuki-Miyaura coupling, followed by deprotection of the methoxymethoxy group to yield the final product. Critical reagents include Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in tetrahydrofuran (THF) or dioxane solvents .

Q. How is this compound utilized as a building block in organic synthesis?

This compound serves as a versatile intermediate in cross-coupling reactions (e.g., Suzuki, Heck) to construct complex molecules, including pharmaceuticals and agrochemicals. Its dimethylamino and methoxy groups enhance electron density, facilitating regioselective functionalization. For example, it can be coupled with aryl halides to generate biaryl structures for drug discovery .

Q. What are the key considerations when designing biological activity studies for this compound?

Researchers should prioritize in vitro assays to evaluate interactions with target enzymes or receptors. Dose-response curves, IC₅₀ values, and cytotoxicity profiling (e.g., using MTT assays) are essential. Structural analogs with halogen or nitro substituents can be synthesized to assess structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can spectroscopic techniques confirm the structure of this compound and its derivatives?

  • NMR : <sup>1</sup>H NMR reveals distinct signals for the methoxy (δ 3.2–3.5 ppm) and dimethylamino groups (δ 2.8–3.0 ppm). Aromatic protons appear between δ 6.8–7.5 ppm.
  • IR : Stretching vibrations for nitrile (C≡N) at ~2220 cm⁻¹ and methoxy (C-O) at ~1250 cm⁻¹.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> for C₁₀H₁₁N₂O requires m/z 175.0872). Cross-validation with computational methods (DFT) ensures accuracy .

Q. How can researchers optimize reaction conditions to improve yields in Suzuki-Miyaura couplings involving this compound?

Key parameters include:

  • Catalyst : Pd(OAc)₂ with SPhos ligand enhances coupling efficiency.
  • Solvent : Aqueous DMF or THF improves solubility of boronic esters.
  • Temperature : Reactions at 80–100°C for 12–24 hours maximize conversion.
  • Base : Cs₂CO₃ outperforms K₂CO₃ in polar aprotic solvents. Yield improvements (>85%) are achievable with microwave-assisted synthesis .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from assay variability (e.g., cell line differences, incubation times). Standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., fluorescence polarization vs. SPR) reduce bias. Meta-analysis of SAR data identifies substituents (e.g., electron-withdrawing groups) that consistently enhance bioactivity .

Q. How does the electronic nature of substituents influence reactivity in materials science applications?

The methoxy group acts as an electron donor, increasing conjugation in organic semiconductors. In contrast, dimethylamino groups enhance solubility in polar solvents, critical for polymer thin-film fabrication. DFT calculations show HOMO-LUMO gaps correlate with substituent electronegativity, guiding material design for OLEDs or photovoltaics .

Q. What are the challenges in purifying this compound, and what techniques address them?

Challenges include removing palladium catalyst residues and polar byproducts. Solutions:

  • Chromatography : Flash column chromatography with ethyl acetate/hexane gradients.
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals.
  • Chelating Agents : Treatment with SiliaMetS® Thiol resin removes Pd contaminants .

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